molecular formula C8H8F3NO2 B1340659 2,3-Dimethoxy-5-(trifluoromethyl)pyridine CAS No. 124432-61-7

2,3-Dimethoxy-5-(trifluoromethyl)pyridine

Cat. No.: B1340659
CAS No.: 124432-61-7
M. Wt: 207.15 g/mol
InChI Key: YGZKUUOTWBKZIM-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,3-Dimethoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dimethoxy-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

2,3-Dimethoxy-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the nature and position of substituents on the pyridine ring. The presence of different substituents can significantly influence their chemical properties and applications, making this compound unique in its specific combination of functional groups .

Biological Activity

2,3-Dimethoxy-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of two methoxy groups and a trifluoromethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.

  • Molecular Formula : C8H8F3N
  • Molecular Weight : 185.15 g/mol
  • CAS Number : 124432-61-7

The trifluoromethyl group significantly influences the compound's reactivity and biological properties, enhancing lipophilicity and altering electronic characteristics.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various pyridine derivatives reported that this compound demonstrated significant inhibition against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, this compound has been explored for its anti-inflammatory and antioxidant properties. Studies have indicated that it can reduce oxidative stress markers in cellular models, potentially offering protective effects against oxidative damage .

Case Study 1: Anticancer Efficacy

A recent study explored the efficacy of this compound in combination with standard chemotherapeutics. The results indicated enhanced cytotoxicity when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .

Case Study 2: Antimicrobial Application

Another investigation focused on the application of this compound in treating infections caused by multidrug-resistant bacteria. The results showed that when combined with traditional antibiotics, it significantly reduced bacterial load in infected animal models, highlighting its potential as an adjunct therapy .

Q & A

Q. What are the common synthetic routes for 2,3-Dimethoxy-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Basic Research Question
Synthesis typically involves functionalization of pyridine precursors. Key methods include:

  • Halogenation/Trifluoromethylation : Halogenated pyridines (e.g., 2,3-diiodo-5-(trifluoromethyl)pyridine) serve as intermediates for nucleophilic substitution or cross-coupling reactions .
  • Pd-Catalyzed Cross-Coupling : For example, coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH at 105°C .
  • Methoxy Group Introduction : Methoxylation via SN2 displacement of halogenated intermediates under basic conditions (e.g., NaH, TsCl) .
    Methodological Insight : Optimize temperature and catalyst loading to minimize side reactions (e.g., dehalogenation). Monitor intermediates via TLC or GC-MS.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Basic Research Question

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm methoxy (δ ~3.8–4.0 ppm) and trifluoromethyl (δ ~120–125 ppm in ¹³C) groups .
    • Mass Spectrometry : ESI-MS (exact mass: 207.057) to validate molecular ion peaks .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C₈H₇F₃NO₂).

Q. What regioselective challenges arise during functionalization of this compound, and how can they be addressed?

Advanced Research Question
The electron-withdrawing trifluoromethyl and methoxy groups direct reactivity:

  • Electrophilic Substitution : Trifluoromethyl groups deactivate the pyridine ring, favoring reactions at the para position relative to substituents.
  • Cross-Coupling Limitations : Steric hindrance at positions 2 and 3 may require bulky ligands (e.g., XPhos) to enhance Pd-catalyzed coupling efficiency .
    Case Study : In analogous compounds (e.g., 2-chloro-5-(trifluoromethyl)pyridine), regioselective functionalization is achieved using Grignard reagents or organozinc intermediates under controlled temperatures (0–25°C) .

Q. How does this compound perform in structure-activity relationship (SAR) studies for drug discovery?

Advanced Research Question

  • Bioisosteric Potential : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for CNS-targeting drugs .
  • Anticancer Activity : Pyridine derivatives with trifluoromethyl and amino groups show antitumor activity by inhibiting kinase pathways (e.g., EGFR) .
    Experimental Design : Test cytotoxicity in vitro (e.g., MTT assay on HeLa cells) and compare with analogs lacking methoxy/trifluoromethyl groups.

Q. What are the stability considerations for storing this compound?

Basic Research Question

  • Storage Conditions : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of methoxy groups .
  • Degradation Pathways : Monitor for color changes (yellowing indicates oxidation) or precipitation.
  • Handling : Use anhydrous solvents (e.g., THF) for reactions to avoid moisture-induced decomposition .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites.
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess susceptibility to electron transfer reactions .
    Validation : Compare predicted reaction outcomes (e.g., Fukui indices) with experimental results from Suzuki-Miyaura coupling .

Q. What analytical challenges arise in detecting trace impurities in this compound?

Advanced Research Question

  • GC-MS Limitations : High-boiling-point impurities (e.g., polymeric byproducts) may require high-temperature columns (e.g., DB-5HT).
  • NMR Sensitivity : Use ¹⁹F NMR to detect trifluoromethyl-related degradation products (e.g., CF₃OH, δ ~-75 ppm) .
    Mitigation : Employ preparative HPLC with gradient elution (MeCN/H₂O) to isolate and identify impurities.

Q. How does the steric and electronic profile of this compound influence its utility in materials science?

Advanced Research Question

  • Ligand Design : The rigid pyridine core and electron-withdrawing groups make it suitable for coordinating transition metals (e.g., Ir(III) in OLEDs) .
  • Polymer Applications : Incorporate into conjugated polymers via Sonogashira coupling to tune bandgap properties for optoelectronic devices .

Properties

IUPAC Name

2,3-dimethoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-6-3-5(8(9,10)11)4-12-7(6)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZKUUOTWBKZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride in an oil dispersion (8.0 g of 60 percent, 0.20 mol) was extracted with hexane to remove oil and suspended in 30 ml of tetrahydrofuran and to this 5.5 ml (0.14 mol) of anhydrous methanol was added dropwise with stirring. After about 10 min, 9.16 g (0.05 mol) of 2,3-difluoro-5-(trifluoromethyl)-pyridine was added. An exothermic reaction ensued which increased the temperature to about 60° C. The mixture was then heated at reflux for 6 hours and then a small amount of methanol was added. The mixture was allowed to cool and was thereafter poured onto ice. The resulting mixture was extracted several times with ether. The combined ether extracts were dried over sodium sulfate and concentrated by evaporation under reduced pressure to obtain 9.0 g (87 percent of theory) of the title compound as a white crystalline solid melting at 22°-23.5° C. The proton nmr spectrum was consistent with the assigned structure.
Quantity
5.5 mL
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reactant
Reaction Step One
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9.16 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

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